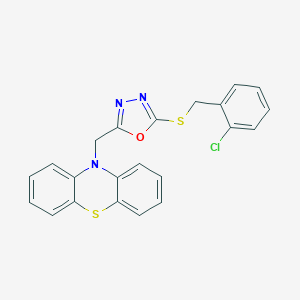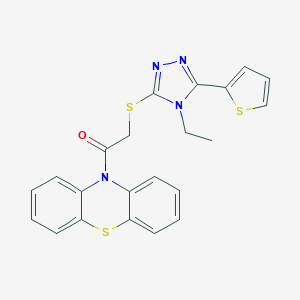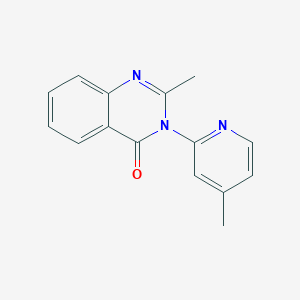![molecular formula C22H18N4O B292938 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292938.png)
11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile, also known as CMI-977, is a synthetic compound that has been studied for its potential use in treating various diseases.
Wirkmechanismus
11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of inflammation and autoimmune disorders. Specifically, 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the inhibition of cell growth and division, ultimately resulting in the death of cancer cells. Additionally, 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile inhibits the activity of certain cytokines and chemokines that are involved in the development of inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile inhibits the growth of cancer cells and reduces inflammation by inhibiting the activity of topoisomerase II and certain cytokines and chemokines. In vivo studies have shown that 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile can suppress the growth of tumors and alleviate symptoms of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. Additionally, 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds.
Zukünftige Richtungen
There are a number of future directions for research on 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. One area of research could be to investigate the potential use of 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile in combination with other drugs or therapies for the treatment of cancer and autoimmune disorders. Additionally, further studies could be conducted to determine the optimal dosage and administration of 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile for these diseases. Finally, research could be conducted to investigate the potential use of 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile in other disease areas, such as infectious diseases.
Synthesemethoden
11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile can be synthesized through a multistep process that involves the reaction of 2-aminobenzoic acid with 2,3-dihydro-1H-cyclopenta[b]quinoline-4-carbonitrile, followed by a series of reactions involving various reagents and solvents. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. In vitro studies have shown that 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile inhibits the growth of cancer cells and reduces inflammation. In vivo studies have demonstrated that 11-(3-methoxyanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile can suppress the growth of tumors and alleviate symptoms of autoimmune disorders.
Eigenschaften
Molekularformel |
C22H18N4O |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
16-(3-methoxyanilino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
InChI |
InChI=1S/C22H18N4O/c1-27-15-7-4-6-14(12-15)24-21-17-9-5-8-16(17)18(13-23)22-25-19-10-2-3-11-20(19)26(21)22/h2-4,6-7,10-12,24H,5,8-9H2,1H3 |
InChI-Schlüssel |
RPYJHXGSRALVLC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1,3-diphenylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292857.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292859.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)

![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)

![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![1-(1H-benzimidazol-2-ylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292875.png)
![3-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B292877.png)
![9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B292881.png)